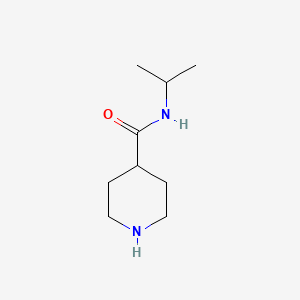

N-isopropylpiperidine-4-carboxamide

Overview

Description

"N-isopropylpiperidine-4-carboxamide" refers to a class of chemical compounds characterized by the presence of an isopropyl group attached to a piperidine ring, further modified with a carboxamide group at the fourth position. This structure is significant in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Synthesis Analysis

The synthesis of carboxamide derivatives, including compounds similar to N-isopropylpiperidine-4-carboxamide, often involves strategies like N-acylation of amines or ring transformation methods. For instance, the synthesis of related compounds involves ring transformation leading to functionalized pyridines by modifying enaminones, which can introduce various amino groups at specific positions (Nishiwaki et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to N-isopropylpiperidine-4-carboxamide is often elucidated using spectroscopic methods like FT-IR, NMR, and X-ray diffraction, revealing detailed information on the compound's framework and substituent effects (Jayarajan et al., 2019).

Chemical Reactions and Properties

N-isopropylpiperidine-4-carboxamide and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. The reactions include cyclocondensations, nucleophilic substitutions, and reactions with amines to form carboxamides, showcasing the compound's reactive nature and utility in synthesizing more complex molecules (Grossi et al., 2005).

Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals : The carboxamide-pyridine N-oxide synthon, related to N-isopropylpiperidine-4-carboxamide, is used in crystal engineering. This synthon assembles isonicotinamide N-oxide in a triple helix architecture and is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).

Antitumor Agents : Various derivatives of N-isopropylpiperidine-4-carboxamide, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, have shown significant antitumor activity. These compounds bind to DNA by intercalation and are active against solid tumors in vivo, suggesting a new class of antitumor agents (Atwell et al., 1987).

DNA-Intercalating Drug : N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and its analogs have been studied for their ability to inhibit RNA synthesis and form DNA lesions characteristic of topoisomerase II-blocking drugs (Pastwa et al., 1998).

Met Kinase Inhibitors : Substituted N-isopropylpiperidine-4-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown complete tumor stasis in certain cancer models following oral administration (Schroeder et al., 2009).

Anti-inflammatory and Analgesic Agents : N-substituted 5-amino-N,N-diethyl-9-isopropyl triazolonaphthyridine-6-carboxamides have exhibited potent anti-inflammatory and analgesic activities, completely devoid of acute gastrolesivity (Grossi et al., 2005).

Antiviral Activity : Thiazole C-nucleosides derived from N-isopropylpiperidine-4-carboxamide have been synthesized and evaluated for antiviral activity against various viruses (Srivastava et al., 1977).

Selective Herbicide : An N-isopropylpiperidine-4-carboxamide derivative has been developed as a selective herbicide, showcasing its utility in agricultural applications (Hoppenstand & Hsiao, 1988).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-isopropylpiperidine-4-carboxamide is the Coagulation factor X . This factor plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot. It is a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .

Mode of Action

It is known to interact with its target, the coagulation factor x . The compound’s interaction with its targets and any resulting changes are still under investigation.

Result of Action

It has been found to show antiviral activity against human α- coronavirus nl63, β-coronaviruses oc43, and the alpha and delta variants of sars-cov-2 in several cell lines .

properties

IUPAC Name |

N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDIQDKQBYDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropylpiperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.